molecular formula C17H14N2O3 B2854768 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one CAS No. 2321336-75-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one

Cat. No.: B2854768
CAS No.: 2321336-75-6
M. Wt: 294.31
InChI Key: PYEDFYYTTNCVDV-GQCTYLIASA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one is a synthetic chemical scaffold designed for pharmaceutical and biochemical research. This compound features a benzo[1,3]dioxole (piperonyl) group linked via an α,β-unsaturated ketone (prop-2-en-1-one) bridge to a 5H-pyrrolo[3,4-b]pyridin-6(7H)-yl (aza-dehydroproline) moiety . The benzo[1,3]dioxole ring is a privileged structure in medicinal chemistry, often utilized in the development of bioactive molecules . The conjugated system may serve as a potential pharmacophore, while the pyrrolopyridine segment is a common azine heterocycle of significant interest in the discovery of novel antifungal agents . Azine derivatives, particularly those fused with other rings, are extensively investigated for their ability to act as enzyme inhibitors or to interfere with fungal cell wall synthesis, similar to the mechanisms of established azole and echinocandin drug classes . The specific mechanism of action for this compound is not currently reported and constitutes a key area for experimental investigation. Researchers can leverage this high-purity material as a key intermediate or precursor in the synthesis of more complex heterocyclic compounds, or as a candidate for high-throughput screening against biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(19-9-13-2-1-7-18-14(13)10-19)6-4-12-3-5-15-16(8-12)22-11-21-15/h1-8H,9-11H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEDFYYTTNCVDV-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C=CC3=CC4=C(C=C3)OCO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(CN1C(=O)/C=C/C3=CC4=C(C=C3)OCO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Compound Overview

This compound features two significant moieties: the benzodioxole and pyrrolopyridine structures. These components are known for their diverse pharmacological properties, making this compound a candidate for drug discovery and development.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxole Moiety : Achieved through cyclization of catechol derivatives with formaldehyde under acidic conditions.
  • Synthesis of the Pyrrolopyridine Core : Involves the condensation of pyrrole and pyridine precursors.
  • Final Coupling Reaction : The benzodioxole and pyrrolopyridine intermediates are coupled via a Knoevenagel condensation reaction using an aldehyde and a base such as piperidine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor , potentially modulating biochemical pathways that lead to therapeutic effects. For instance, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For example, studies on related pyrrolopyridine derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also possess similar activities. The minimum inhibitory concentration (MIC) values for these compounds can provide insights into their potential efficacy against bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological profiles of compounds structurally related to this compound:

StudyFindings
Study 1Investigated the antimicrobial properties against Mycobacterium tuberculosis, revealing promising MIC values for related compounds.
Study 2Evaluated enzyme inhibition capabilities, showing potential in modulating key metabolic pathways relevant to cancer treatment.
Study 3Assessed receptor binding affinities; compounds demonstrated significant interactions with various biological receptors, indicating potential therapeutic applications in neurology and oncology .

Comparative Analysis

Compared to similar compounds like (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one and (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(quinolin-2-yl)prop-2-en-1-one, this compound exhibits unique properties due to its dual moiety structure. This structural diversity allows for a broader range of biological activities and chemical reactivity.

Comparison with Similar Compounds

Key Observations :

  • The enone linker in the target compound distinguishes it from pyrazolo-pyrazinones (lacking α,β-unsaturation) and pyrazole derivatives (lacking fused bicyclic systems) .

Physicochemical Properties

Predicted properties (using analogous structures ):

Compound logP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound ~3.5 <0.1 (PBS) 349.34
Pyrazolo[3,4-b]pyrazinone ~2.8 0.5–1.0 280–320
Benzo[d][1,3]dioxol-pyrazole ~4.0 <0.1 350–400

The target’s higher logP vs. pyrazinones reflects the lipophilic benzo[d][1,3]dioxole group, which may improve membrane permeability but reduce aqueous solubility.

Crystallographic and Hydrogen-Bonding Profiles

  • The target compound’s crystal structure (if resolved) likely exhibits intramolecular hydrogen bonds between the enone carbonyl and adjacent NH groups, stabilizing the E-configuration .
  • In contrast, pyrazolo-pyrazinones form intermolecular H-bonds via lactam oxygen, influencing packing efficiency and melting points .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one?

  • Methodology :

  • Step 1 : Coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling between benzo[d][1,3]dioxol-5-yl and pyrrolo[3,4-b]pyridine derivatives. Solvents like toluene/ethanol mixtures are often employed under reflux (90–105°C) .
  • Step 2 : Cyclization reactions under basic conditions (e.g., NaH or K₂CO₃) to form the pyrrolo-pyridine core .
  • Step 3 : Purification via column chromatography (e.g., gradient elution with ethyl acetate/petroleum ether) or recrystallization from ethanol to achieve >95% purity .
    • Key Data :
Reaction StepCatalyst/SolventYield (%)Purity Method
Cross-CouplingPd(PPh₃)₄, toluene/EtOH60–86%Column chromatography
CyclizationNaH, THF44–67%Recrystallization

Q. How is the structure of this compound confirmed experimentally?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are analyzed to verify proton environments and carbon frameworks. For example, the benzo[d][1,3]dioxole group shows characteristic singlet peaks for the methylenedioxy protons (δ ~5.9–6.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular weight and fragmentation patterns. Expected [M+H]⁺ or [M+Na]⁺ ions must align with theoretical values .
  • Infrared Spectroscopy (FTIR) : Functional groups like carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches are validated .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for heterocycle formation, while ethanol/water mixtures improve Suzuki coupling efficiency .
  • Catalyst Screening : Testing palladium complexes (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to balance cost and activity .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like imine formation .
    • Case Study : Optimizing cyclization of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives increased yields from 44% to 86% by adjusting solvent polarity and reaction time .

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodology :

  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational discrepancies .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for pyrrolo-pyridine protons .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if crystals are obtainable .

Q. What are common impurities in the synthesis of this compound, and how are they addressed?

  • Common Impurities :

  • Unreacted starting materials (e.g., benzo[d][1,3]dioxol-5-yl precursors).
  • Diastereomers from incomplete stereochemical control during cyclization .
    • Mitigation Strategies :
  • Chromatographic Separation : Use silica gel columns with gradient elution (e.g., 1:3 to 1:1 ethyl acetate/petroleum ether) .
  • Recrystallization : Ethanol or methanol recrystallization removes polar byproducts .

Q. How should experimental designs for assessing biological activity address variability in results?

  • Methodology :

  • Sample Replication : Include triplicate measurements to account for biological variability .
  • Control Groups : Use structurally similar inactive analogs to differentiate target-specific effects .
  • Matrix Stabilization : Continuous cooling during assays prevents degradation of labile organic components .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

  • Key Findings :

  • Benzo[d][1,3]dioxole Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .
  • Pyrrolo-pyridine Core : Substitution at the 3-position with electron-withdrawing groups (e.g., Cl, Br) improves metabolic stability .
    • Data Table :
SubstituentBiological Activity (IC₅₀)Notes
4-Methoxyphenyl12.5 µMIncreased solubility
4-Bromophenyl8.3 µMEnhanced target binding

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